Ethyl 3-(Diethylamino)-2-methylpropanoate

Purity Analysis Quality Control Monomer Procurement

Ethyl 3-(Diethylamino)-2-methylpropanoate (CAS 77202-74-5) is a chiral β-amino ester building block characterized by a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol. Distinguished by its tertiary amine and ethyl ester functionalities, it serves as a critical monomer for synthesizing biodegradable, pH-responsive poly(β-amino ester)s (PBAEs) with applications in drug and gene delivery.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13001198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(Diethylamino)-2-methylpropanoate
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)C(=O)OCC
InChIInChI=1S/C10H21NO2/c1-5-11(6-2)8-9(4)10(12)13-7-3/h9H,5-8H2,1-4H3
InChIKeyULZWWRPKCFLCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Diethylamino)-2-methylpropanoate (CAS 77202-74-5): Procurement-Grade Chiral β-Amino Ester for PBAE Synthesis


Ethyl 3-(Diethylamino)-2-methylpropanoate (CAS 77202-74-5) is a chiral β-amino ester building block characterized by a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . Distinguished by its tertiary amine and ethyl ester functionalities, it serves as a critical monomer for synthesizing biodegradable, pH-responsive poly(β-amino ester)s (PBAEs) with applications in drug and gene delivery [1]. Its α-methyl substituent introduces a stereocenter, enabling enantioselective synthesis strategies .

Chiral β-amino ester monomer for PBAE synthesis
α-Methyl stereocenter enables enantioselective strategies
Active supply with batch-specific HPLC, NMR, GC documentation

Why Generic Substitution of Ethyl 3-(Diethylamino)-2-methylpropanoate Fails in PBAE Synthesis


Generic substitution of Ethyl 3-(Diethylamino)-2-methylpropanoate with analogous β-amino esters is not scientifically valid due to the compound's specific structural features that dictate polymer performance. The α-methyl group and diethylamino substituent directly influence the pKb and hydrophobicity of the resulting PBAEs, which are critical parameters for pH-responsive drug delivery and gene transfection efficiency [1]. Replacing the ethyl ester with a methyl ester (CAS 31084-16-9) alters the monomer's reactivity and the degradation kinetics of the final polymer [2], while removing the α-methyl group (as in ethyl 3-(diethylamino)propanoate) eliminates the chiral center necessary for stereoselective applications .

Methyl ester analogs
Shift reactivity and degradation kinetics, altering polymer properties
Linear analogs without α-methyl
Eliminate chiral center, limiting stereoselective application fit

Quantitative Differentiation Evidence for Ethyl 3-(Diethylamino)-2-methylpropanoate Procurement


Vendor-Assured Purity: 97%–98% by HPLC, NMR, and GC Versus 95% Minimum for Discontinued Alternatives

Commercially available Ethyl 3-(Diethylamino)-2-methylpropanoate (CAS 77202-74-5) from active suppliers such as Bidepharm and Leyan is offered at a standard purity of 97%–98%, with batch-specific quality assurance documentation including NMR, HPLC, and GC . In contrast, alternative sources, such as CymitQuimica, list the product as discontinued with a minimum purity specification of only 95% . This quantitative purity differential is critical for reproducible PBAE synthesis, where monomer impurities can lead to inconsistent polymerization kinetics.

Purity specification
Data to verify
97–98% (active) vs 95% (discontinued)
Higher purity specification may reduce batch variability for reproducible polymerization
Supplier QC: HPLC, NMR, GC; active vs discontinued supply
Purity Analysis Quality Control Monomer Procurement

Structural Differentiation: α-Methyl Substituent Introduces a Stereocenter Absent in Linear Analogs

Ethyl 3-(Diethylamino)-2-methylpropanoate possesses an α-methyl group, creating a stereocenter at the carbon adjacent to the ester carbonyl . This feature is absent in the linear analog ethyl 3-(diethylamino)propanoate (CAS 5515-83-3), which lacks the 2-methyl substitution [1]. The presence of the chiral center enables the synthesis of enantiomerically pure intermediates, a critical requirement for stereoselective drug discovery and asymmetric catalysis research.

Chiral identity
Class-level inference
α-Methyl stereocenter present; absent in linear analog
Enables enantiopure PBAE synthesis for stereoselective studies
R/S configuration enables chiral resolution
Chiral Synthesis Stereochemistry β-Amino Esters

Ester Substituent Effect: Ethyl Ester Provides Optimized Hydrophobicity for PBAE Self-Assembly Compared to Methyl Ester

The ethyl ester of the target compound (MW 187.28 g/mol) contributes to a higher computed hydrophobicity compared to its methyl ester analog, methyl 3-(diethylamino)-2-methylpropanoate (CAS 31084-16-9, MW 173.25 g/mol) [1]. This increase in the hydrophobic alkyl chain length directly influences the self-assembly behavior and critical micelle concentration (CMC) of the resulting PBAEs, a parameter tunable by monomer selection [2]. Research on PBAEs demonstrates that varying the ester substituent from methyl to ethyl shifts the polymer's hydrophilic-lipophilic balance, impacting nanoparticle formation and drug loading capacity.

Monomer hydrophobicity
Class-level inference
Ethyl > methyl ester; MW +14.03 g/mol, ΔclogP ≈ +0.5
Ethyl ester increases hydrophobicity for tunable PBAE self-assembly
Estimated from class-level PBAE structure-property relationships
Polymer Chemistry Drug Delivery Nanoparticle Self-Assembly

Synthetic Accessibility: Aza-Michael Addition Enables Efficient Monomer Synthesis with Reported Yields of 63%–97% for Analogous β-Amino Esters

Ethyl 3-(Diethylamino)-2-methylpropanoate can be synthesized via the aza-Michael addition of diethylamine to ethyl methacrylate or related α,β-unsaturated esters [1]. Literature reports for structurally analogous β-amino esters demonstrate that aza-Michael addition yields range from 63% to 97% depending on the catalyst system, with molecular iodine-catalyzed reactions in dichloromethane at room temperature providing the highest reported efficiencies . This well-established synthetic route reduces procurement risk by enabling in-house synthesis if commercial supply is interrupted.

Synthetic yield
Supporting evidence
63%–97% (analogous β-amino esters)
Well-precedented route reduces supply disruption risk
Aza-Michael addition; I₂, SiCl₄, or LiClO₄ catalysts
Aza-Michael Addition β-Amino Carbonyl Synthesis Monomer Scale-Up

Optimal Research and Industrial Application Scenarios for Ethyl 3-(Diethylamino)-2-methylpropanoate


Synthesis of pH-Responsive Poly(β-amino ester) Nanoparticles for Intracellular Drug Delivery

The compound's tertiary amine group provides pH-buffering capacity essential for endosomal escape, while the ethyl ester modulates hydrophobicity for optimal nanoparticle self-assembly [1]. The α-methyl chiral center can be exploited to synthesize enantiopure PBAEs, potentially influencing cellular uptake and intracellular trafficking [2]. Procure this monomer at ≥97% purity from active suppliers to ensure reproducible polymerization kinetics and consistent nanoparticle size distribution.

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The α-methyl stereocenter makes Ethyl 3-(Diethylamino)-2-methylpropanoate a valuable starting material for asymmetric synthesis of β-amino acid derivatives, which are key pharmacophores in drugs such as sitagliptin analogs [1][2]. Its dual amine-ester functionality allows sequential orthogonal derivatization, enabling rapid construction of chiral libraries for medicinal chemistry campaigns.

Gene Therapy Vector Development Using Biodegradable PBAE Carriers

As a monomer for PBAE synthesis, this compound contributes to the design of biodegradable, low-toxicity gene delivery vectors. The diethylamino substituent's pKb (~6.5–7.0, based on class-level data) is within the optimal range for endosomal buffering via the proton sponge effect [1]. The ethyl ester's degradation rate can be tuned relative to methyl or butyl ester analogs, providing control over cargo release kinetics [2].

Academic Laboratory Procurement for Polymer Chemistry Research and Teaching

The compound's availability from multiple vendors (Bidepharm 97%, Leyan 98%) with full QC documentation (NMR, HPLC, GC) makes it suitable for academic procurement [1][2]. Its well-characterized aza-Michael synthesis route enables integration into advanced organic chemistry laboratory curricula, demonstrating conjugate addition, stereochemistry, and polymer synthesis in a single compound .

Application
Selection Property
Validation Focus
PBAE nanoparticle research (intracellular delivery)
pH-responsive monomer
Endosomal escape & self-assembly
Enantioselective β-amino acid synthesis
Chiral monomer
Enantiomeric purity & resolution
Biodegradable gene vector studies
Ester degradation tunability
Release kinetics & buffering capacity
Academic polymer chemistry & teaching
Active multi-vendor supply
Batch QC documentation & synthetic training
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